![molecular formula C16H27N3O5 B2481304 Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate CAS No. 2361703-51-5](/img/structure/B2481304.png)
Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate from the synaptic cleft and play a crucial role in the regulation of glutamatergic neurotransmission. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用机制
Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate acts as a non-competitive inhibitor of EAATs, binding to the transporters and preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage. This compound has also been shown to inhibit the uptake of other amino acids, including aspartate and cysteine. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
实验室实验的优点和局限性
Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of EAATs, making it a useful tool for studying the role of these transporters in various neurological disorders. However, this compound can also have non-specific effects on other proteins and transporters, which can complicate data interpretation. Additionally, this compound is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.
未来方向
There are several potential future directions for research on Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate. One area of interest is the development of more selective and potent inhibitors of EAATs for use in therapeutic applications. Additionally, further research is needed to better understand the role of EAATs in various neurological disorders and to identify potential targets for drug development. Finally, the development of more effective methods for delivering this compound to the brain could lead to its use in the treatment of neurological disorders.
合成方法
Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate can be synthesized using a multi-step process involving the reaction of tert-butyl 6-aminohexanoate with 2-bromoethyl isocyanate, followed by the reaction with 2-propenoyl chloride to form tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]hexanoate. This compound is then cyclized using diethyl oxalate to form this compound.
科学研究应用
Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate has been widely used in scientific research to study the role of EAATs in various neurological disorders. It has been shown to increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage. This compound has also been used to study the effects of EAAT inhibition on synaptic plasticity and learning and memory.
属性
IUPAC Name |
tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5/c1-5-13(20)17-6-7-18-14(21)12-10-19(8-9-23-11-12)15(22)24-16(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHASELGKBQANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

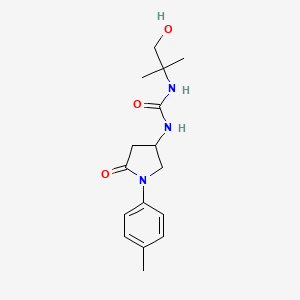
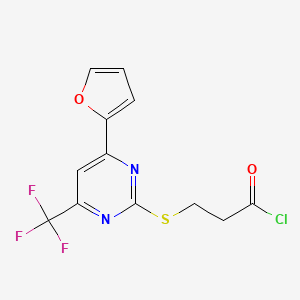

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)
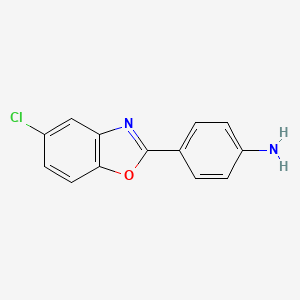
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2481229.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)
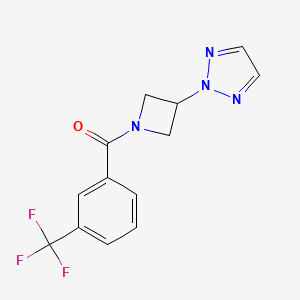
![Methyl 3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2481234.png)
![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)
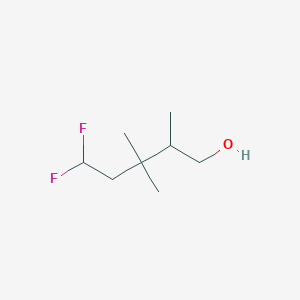
![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)
![4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2481242.png)
![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)